

# A Technical Guide to the Spectroscopic Data of 2-Methylbenzamide Oxime

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methyl benzamideoxime

Cat. No.: B2979771

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Core Content:** This guide provides a summary of the expected spectroscopic data (NMR, IR, Mass Spectrometry) for 2-Methylbenzamide oxime (CAS No. 40312-14-9). It includes detailed experimental protocols for acquiring such data and visual diagrams to illustrate analytical workflows and spectral correlations.

## Chemical Structure and Properties

- IUPAC Name: (1E)-1-(2-methylphenyl)-N-hydroxy-methanimidamide
- Molecular Formula: C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O
- Molecular Weight: 150.18 g/mol
- Physical Form: Solid
- Melting Point: 144-148 °C

## Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for 2-Methylbenzamide oxime based on the analysis of its functional groups and data from analogous compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~10.0 - 11.5	Singlet	1H	N-OH (oxime)
~7.2 - 7.6	Multiplet	4H	Ar-H (aromatic)
~5.5 - 6.5	Singlet (broad)	2H	NH <sub>2</sub> (amide)
~2.3	Singlet	3H	Ar-CH <sub>3</sub> (methyl)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~150 - 155	C=N (oxime)
~135 - 140	Quaternary Ar-C-CH <sub>3</sub>
~125 - 132	Ar-CH (aromatic)
~120 - 135	Quaternary Ar-C-C=N
~20	Ar-CH <sub>3</sub> (methyl)

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3600	Broad	O-H stretch (oxime)
3100 - 3400	Medium	N-H stretch (primary amide)
3000 - 3100	Medium	C-H stretch (aromatic)
2850 - 3000	Medium	C-H stretch (methyl)
~1640 - 1680	Strong	C=N stretch (oxime)
~1600, ~1475	Medium	C=C stretch (aromatic ring)
~930 - 960	Medium	N-O stretch (oxime)

Table 4: Mass Spectrometry Data

m/z Value	Interpretation
150.18	[M] <sup>+</sup> , Molecular ion peak corresponding to the exact mass of the compound.
133	[M-OH] <sup>+</sup> , Fragment resulting from the loss of a hydroxyl radical.
119	[M-NHOH] <sup>+</sup> or [M-CH <sub>3</sub> -NH] <sup>+</sup> , Common fragmentation pathways for similar structures.
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> , Tropylium ion, characteristic of a toluene-like substructure.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-20 mg of 2-Methylbenzamide oxime.<sup>[1]</sup> The sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d<sub>6</sub> or

CDCl<sub>3</sub>, inside a clean 5 mm NMR tube.[1] The solution should be sonicated to ensure homogeneity.[1]

- Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[2][3]
- Data Acquisition:
  - The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[1]
  - The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.[1]
  - For <sup>1</sup>H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically used.
  - Chemical shifts are referenced internally to the residual solvent signal or an internal standard like tetramethylsilane (TMS).[2]

### 3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
  - Dissolve a small amount (5-10 mg) of solid 2-Methylbenzamide oxime in a few drops of a volatile solvent like methylene chloride.[4]
  - Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4][5]
  - Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate. [4][5]
- Instrumentation: A standard FTIR spectrometer is used for analysis.
- Data Acquisition:
  - A background spectrum of the clean, empty sample compartment is recorded.

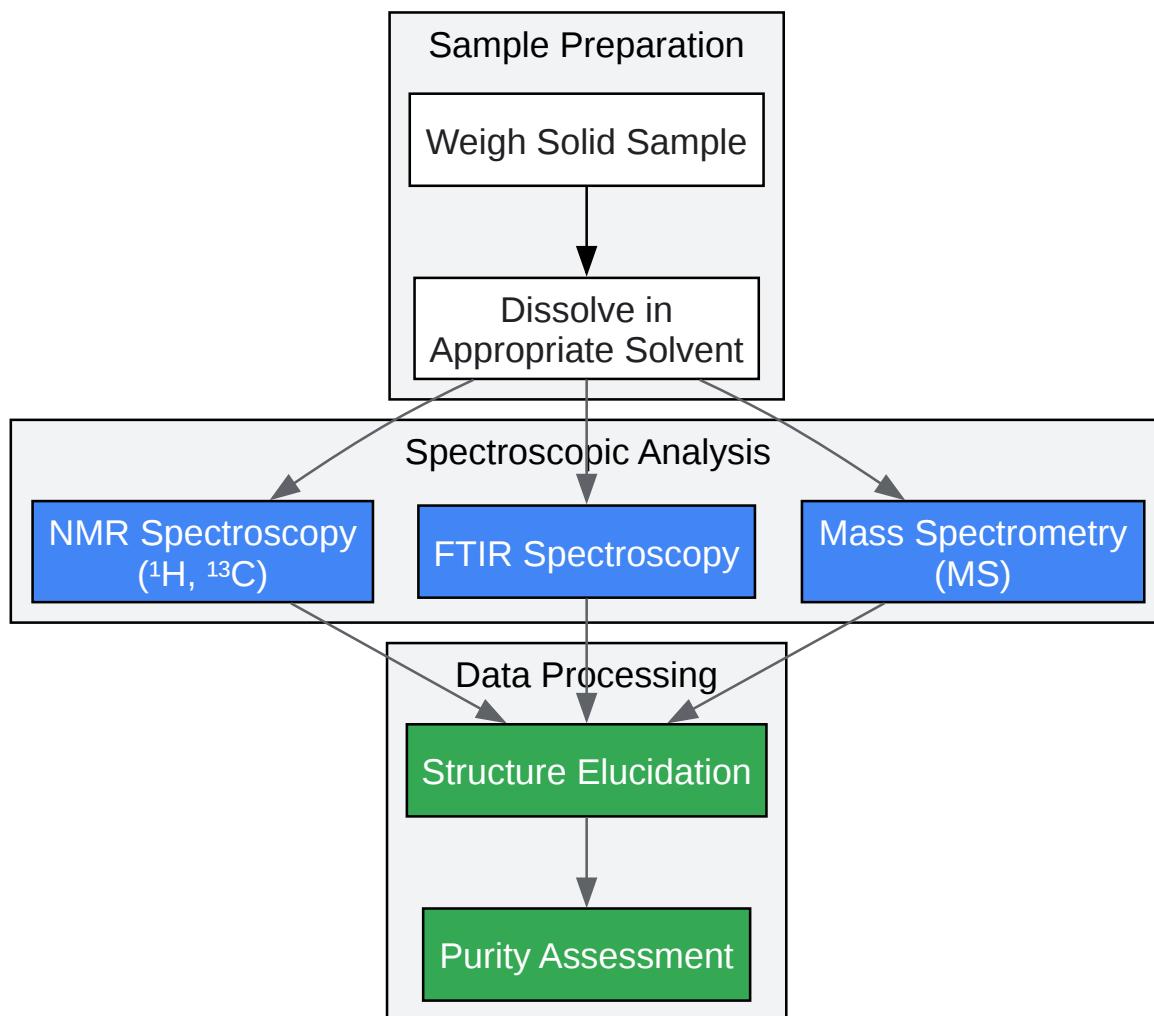
- The salt plate with the sample film is placed in the sample holder.
- The IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance.

### 3.3 Mass Spectrometry (MS)

- Sample Preparation: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile solvent. For direct infusion Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.<sup>[6]</sup> Ionization can be achieved through Electron Ionization (EI) for GC-MS or ESI for LC-MS.
- Data Acquisition:
  - In EI mode, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.<sup>[7]</sup>
  - In ESI mode, a high voltage is applied to the liquid sample to create an aerosol of charged droplets.
  - The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum plots the relative abundance of ions against their m/z values.

## Visualizations

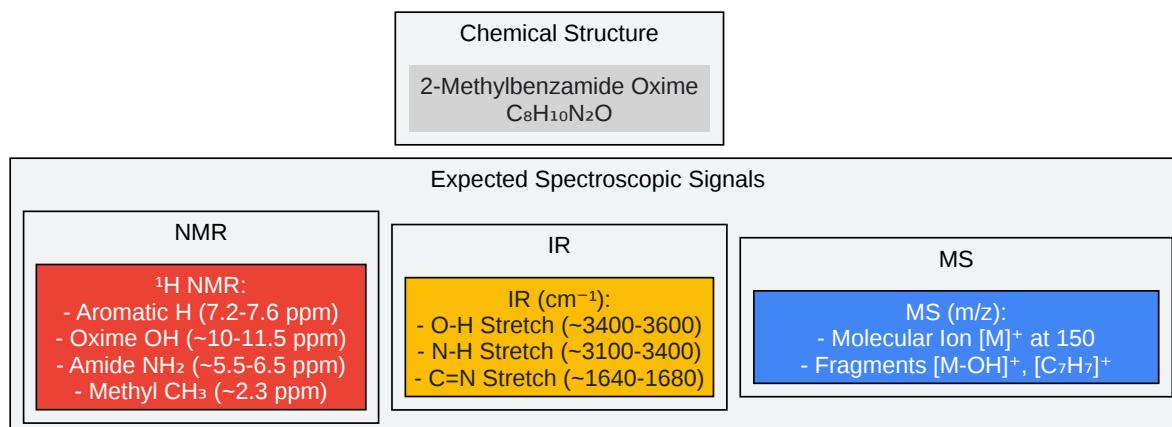
Diagram 1: General Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of a solid organic compound.

Diagram 2: Structure-Spectra Correlation for 2-Methylbenzamide Oxime



[Click to download full resolution via product page](#)

Caption: Correlation of functional groups in 2-Methylbenzamide oxime with their expected spectroscopic signals.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. acikerisim.erbakan.edu.tr [acikerisim.erbakan.edu.tr]
- 3. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2-Methylbenzamide Oxime]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2979771#spectroscopic-data-nmr-ir-mass-of-2-methyl-benzamideoxime>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)